

# Application Notes and Protocols for Measuring 20S Proteasome Activity with TCH-165

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCH-165   |           |
| Cat. No.:            | B15574148 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of damaged or unneeded proteins. Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins in an ATP-dependent manner, the 20S proteasome can degrade proteins, particularly intrinsically disordered proteins (IDPs), in an ATP- and ubiquitin-independent fashion.[1] The dysregulation of proteasome activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development.[2]

TCH-165 is a novel small molecule that acts as a modulator of proteasome assembly.[3] It enhances 20S proteasome activity by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][3] Mechanistically, TCH-165 promotes an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic core.[4][5] This application note provides detailed protocols for utilizing TCH-165 to measure and enhance 20S proteasome activity in both in vitro and cell-based assays.

#### Mechanism of Action of TCH-165

**TCH-165** enhances 20S proteasome-mediated degradation of IDPs, such as  $\alpha$ -synuclein and tau, without affecting the degradation of structured proteins like GAPDH.[1][5] This selectivity



makes **TCH-165** a valuable tool for studying the specific roles of the 20S proteasome and for developing therapies targeting IDP-related pathologies.[6]

## Mechanism of TCH-165 Action Proteasome Equilibrium 19S Regulatory Particle 26S Proteasome **TCH-165** (Ub-dependent degradation) Favors open-gate conformation disassembly assembly & shifts equilibrium 20S Proteasome (Ub-independent degradation) Effects of TCH-165 Enhanced Degradation of No significant degradation of Intrinsically Disordered Proteins structured proteins (e.g., GAPDH) (e.g., α-synuclein, tau, c-Myc)

Click to download full resolution via product page

**Figure 1:** Mechanism of **TCH-165** Action. **TCH-165** shifts the cellular proteasome equilibrium towards the 20S complex, enhancing the degradation of intrinsically disordered proteins.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **TCH-165** in various assays.

Table 1: In Vitro 20S Proteasome Activity Enhancement by TCH-165



| Proteolytic<br>Activity      | Substrate    | EC50 (μM) | Maximum Fold<br>Enhancement | Reference |
|------------------------------|--------------|-----------|-----------------------------|-----------|
| Chymotrypsin-<br>like (CT-L) | Suc-LLVY-AMC | 4.2       | ~10                         | [1][3]    |
| Trypsin-like<br>(Tryp-L)     | Boc-LRR-AMC  | 3.2       | Not Specified               | [1][3]    |
| Caspase-like<br>(Casp-L)     | Z-LLE-AMC    | 4.7       | Not Specified               | [1][3]    |

Table 2: Cellular Activity of TCH-165

| Cell Line                          | Assay                     | IC50 (μM) | Duration | Reference |
|------------------------------------|---------------------------|-----------|----------|-----------|
| RPMI-8226<br>(Multiple<br>Myeloma) | Cell Growth<br>Inhibition | 1.6       | 72 hours | [3]       |
| U87MG<br>(Glioblastoma)            | Cell Growth<br>Inhibition | 2.4       | 72 hours | [3]       |
| RPMI-8226                          | Cytotoxicity<br>(CC50)    | 0.9       | 72 hours | [7]       |
| L363 (Multiple<br>Myeloma)         | Cytotoxicity<br>(CC50)    | 5.0       | 72 hours | [7]       |
| NCI-H929<br>(Multiple<br>Myeloma)  | Cytotoxicity<br>(CC50)    | 4.3       | 72 hours | [7]       |

# **Experimental Protocols**

## **Protocol 1: In Vitro 20S Proteasome Activity Assay**

This protocol describes the measurement of the chymotrypsin-like (CT-L) activity of purified 20S proteasome in the presence of **TCH-165** using a fluorogenic substrate.



#### Materials:

- Purified human 20S proteasome
- TCH-165 (stock solution in DMSO)
- Suc-LLVY-AMC (fluorogenic substrate for CT-L activity, stock solution in DMSO)
- Assay Buffer: 25 mM Tris-HCl (pH 7.5)
- 96-well black, flat-bottom plates
- Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

## Procedure:

- Prepare TCH-165 dilutions: Serially dilute the TCH-165 stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest TCH-165 concentration.
- Prepare 20S proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM).
- Assay setup: In a 96-well plate, add the following to each well:
  - Assay Buffer to bring the final volume to 100 μL.
  - Diluted TCH-165 or vehicle control.
  - Diluted 20S proteasome solution.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow **TCH-165** to interact with the 20S proteasome.
- Substrate addition: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 10-20 μM.

## Methodological & Application





• Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

## · Data analysis:

- Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).
- Normalize the rates to the vehicle control to determine the fold enhancement of 20S proteasome activity.
- Plot the fold enhancement against the TCH-165 concentration and fit the data to a doseresponse curve to determine the EC50 value.





Click to download full resolution via product page

Figure 2: Workflow for the in vitro 20S proteasome activity assay.

## **Protocol 2: Cell-Based 20S Proteasome Activity Assay**

This protocol outlines a method to assess the effect of **TCH-165** on 20S proteasome activity within cultured cells.

## Materials:

HEK293T cells (or other suitable cell line)



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- TCH-165 (stock solution in DMSO)
- Proteasome inhibitor (e.g., Bortezomib or MG132) as a negative control
- Proteasome Activity Assay Kit (e.g., Abcam ab112154 or similar, which provides a cellpermeable fluorogenic substrate)[8]
- 96-well black, clear-bottom plates
- Fluorescence microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
- Compound Treatment:
  - Prepare dilutions of TCH-165 in complete cell culture medium.
  - Remove the old medium from the cells and replace it with medium containing the desired concentrations of **TCH-165**, a vehicle control (DMSO), or a proteasome inhibitor.
  - Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a
     CO2 incubator.[3]
- Lysis and Substrate Addition (if using a kit with lysis step):
  - Wash the cells with PBS.
  - Lyse the cells according to the manufacturer's protocol of the chosen assay kit.
  - Add the fluorogenic substrate to the cell lysate.
- Live-Cell Substrate Addition (if using a cell-permeable substrate without lysis):







- Add the cell-permeable fluorogenic substrate directly to the wells containing the treated cells, following the manufacturer's instructions.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow for substrate cleavage.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 490/525 nm for LLVY-R110).[8]
- Data Analysis:
  - Subtract the background fluorescence (wells with no cells).
  - Normalize the fluorescence signal of treated cells to that of the vehicle-treated cells to determine the change in proteasome activity.





Cell-Based 20S Proteasome Activity Assay Workflow

Click to download full resolution via product page

Figure 3: Workflow for the cell-based 20S proteasome activity assay.

## Troubleshooting and Considerations

- Solubility: TCH-165 is soluble in DMSO and ethanol.[5] Ensure that the final concentration of
  the solvent in the assay does not exceed a level that affects enzyme activity or cell viability
  (typically <0.5%).</li>
- Substrate Specificity: While Suc-LLVY-AMC is widely used for chymotrypsin-like activity, other proteases in cell lysates may also cleave this substrate.[9] The use of specific



proteasome inhibitors as controls is crucial to confirm that the measured activity is proteasome-dependent.

- Cell Line Variability: The response to TCH-165 can vary between different cell lines. It is
  advisable to optimize cell density and treatment times for each cell line used.
- Kinetic vs. Endpoint Assays: For in vitro assays, a kinetic measurement is preferred as it provides the reaction rate. For cell-based assays, an endpoint reading is often more practical.

#### Conclusion

**TCH-165** is a potent and selective enhancer of 20S proteasome activity. The protocols provided herein offer robust methods for researchers to measure and modulate 20S proteasome function. These assays are valuable tools for investigating the biological roles of the 20S proteasome and for the discovery and characterization of new therapeutic agents targeting this important cellular protease.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Small Molecule Modulation of Proteasome Assembly PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCH-165 | Proteasome | Tocris Bioscience [tocris.com]
- 6. Advances in Proteasome Enhancement by Small Molecules PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]



- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring 20S
  Proteasome Activity with TCH-165]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15574148#measuring-20s-proteasome-activity-with-tch-165]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com